REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7][C:8]([O:10][CH3:11])=[O:9])[O:4][N:3]=1.[I:12]N1C(=O)CCC1=O>FC(F)(F)C(O)=O>[I:12][C:6]1[C:2]([CH3:1])=[N:3][O:4][C:5]=1[CH2:7][C:8]([O:10][CH3:11])=[O:9]
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Name
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|
Quantity
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0.9 g
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Type
|
reactant
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Smiles
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CC1=NOC(=C1)CC(=O)OC
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Name
|
|
Quantity
|
2.61 g
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Type
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reactant
|
Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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To a sealed tube fitted with magnetic stirrer
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Type
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CUSTOM
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Details
|
The RM was quenched with NaHCO3 solution (25 mL)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (30 mL)
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Type
|
WASH
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Details
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The organic layer was washed with water (30 mL) and saturated brine solution (30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous Na2SO4
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=NOC1CC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 72.4% | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |